2,4,6-Trinitromesitylene

Description

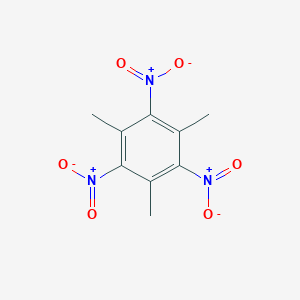

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-trimethyl-2,4,6-trinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O6/c1-4-7(10(13)14)5(2)9(12(17)18)6(3)8(4)11(15)16/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVJCXMCIFPUNDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1[N+](=O)[O-])C)[N+](=O)[O-])C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70208950 | |

| Record name | Benzene, 1,3,5-trimethyl-2,4,6-trinitro- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

602-96-0 | |

| Record name | 1,3,5-Trimethyl-2,4,6-trinitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=602-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mesitylene, 2,4,6-trinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000602960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trinitromesitylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29088 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,3,5-trimethyl-2,4,6-trinitro- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Preparative Strategies for 2,4,6 Trinitromesitylene

Conventional Synthetic Approaches to 2,4,6-Trinitromesitylene

The traditional and most common method for synthesizing 2,4,6-trinitromesitylene is through the electrophilic aromatic nitration of mesitylene (B46885) (1,3,5-trimethylbenzene).

Electrophilic Aromatic Nitration Mechanisms in 2,4,6-Trinitromesitylene Synthesis

The synthesis of 2,4,6-trinitromesitylene hinges on the electrophilic aromatic substitution mechanism. This process involves the in-situ generation of the nitronium ion (NO₂⁺), a potent electrophile, from a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the loss of a water molecule and form the nitronium ion.

The reaction proceeds in a stepwise manner. The electron-rich mesitylene ring, activated by the three methyl groups, attacks the nitronium ion. This initial attack forms a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The subsequent loss of a proton from the ring restores aromaticity and yields the nitrated product. This process is repeated until all three available positions on the mesitylene ring are nitrated. The reaction kinetics can vary depending on the solvent, with studies showing zeroth-order kinetics in sulfolane (B150427) and first-order kinetics in aqueous sulfolane or nitromethane. rsc.org

Process Optimization for 2,4,6-Trinitromesitylene Yield and Selectivity

Optimizing the yield and selectivity of 2,4,6-trinitromesitylene synthesis requires careful control of several reaction parameters.

Acid Composition: A common nitrating mixture consists of fuming nitric acid and concentrated sulfuric acid. The ratio of these acids is crucial for maximizing the generation of nitronium ions while minimizing side reactions.

Temperature Control: The nitration of mesitylene is a highly exothermic process. Maintaining a low reaction temperature is critical to prevent over-nitration, the formation of undesired isomers, and oxidative side reactions.

Reaction Time: The duration of the reaction influences the extent of nitration. Sufficient time must be allowed for the complete trinitration of mesitylene.

Molar Ratio of Reactants: The molar ratio of nitric acid to the aromatic hydrocarbon is a key determinant of the reaction's outcome. A significant excess of the nitrating agent is generally required for effective nitration. researchgate.net

Research has explored various conditions to enhance the synthesis. For instance, studies on the nitration of mesitylene have investigated the impact of different nitric acid concentrations and the use of co-acids. researchgate.netfrontiersin.org It has been demonstrated that effective nitration can be achieved even with dilute aqueous nitric acid under optimized conditions. frontiersin.org

Interactive Table: Effect of Nitric Acid Concentration on Mesitylene Nitration

| HNO₃ Concentration (M) | Yield (%) |

| 15.8 | High |

| 8.8 | Diminishing |

| 4 | Low |

| 2 | Very Low |

Data adapted from research on aqueous phase nitration. researchgate.net

Green Chemistry Principles Applied to 2,4,6-Trinitromesitylene Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable methods for chemical synthesis. This has led to the exploration of green chemistry principles in the production of nitroaromatics like 2,4,6-trinitromesitylene.

Development of Sustainable Nitrating Reagents and Catalytic Systems

A key focus of green chemistry in this area is the replacement of hazardous and corrosive mixed acids with more benign alternatives. zenodo.org Researchers are investigating the use of solid acid catalysts and recyclable organic nitrating agents. rsc.org For example, saccharin-based nitrating reagents have been successfully used for the electrophilic nitration of aromatic compounds under mechanochemical conditions, offering a milder and more sustainable protocol. rsc.org

Mechanochemical and Photochemical Synthetic Pathways for Nitroaromatics

Mechanochemistry and photochemistry represent promising alternative energy sources for driving chemical reactions, often eliminating the need for bulk solvents and reducing energy consumption. researchgate.net

Mechanochemical Synthesis: This technique involves using mechanical force, such as ball milling, to initiate chemical reactions. researchgate.netrsc.orgrsc.org It has been demonstrated as a viable method for various organic transformations, including the synthesis of nitroaromatic derivatives, by promoting reactions in a solvent-free or solvent-minimized environment. rsc.orgresearchgate.net This approach not only improves green metrics but can also enhance reaction efficiency and selectivity. researchgate.net

Photochemical Synthesis: Photochemical methods utilize light to induce chemical reactions. researchgate.netsioc-journal.cnresearchgate.netchemrxiv.orgacs.org Research has shown that aromatic nitration can be achieved photochemically, for instance, by using UV radiation in the presence of nitrite (B80452) ions. zenodo.orgresearchgate.net This method can proceed under ambient conditions and offers a pathway that avoids harsh reagents. zenodo.org The mechanism often involves the generation of reactive nitrogen species, such as NO₂ radicals. zenodo.orgresearchgate.net While direct photochemical synthesis of 2,4,6-trinitromesitylene is not extensively documented, the principles have been applied to the synthesis of other nitroaromatic compounds. researchgate.netchemrxiv.org

Synthetic Pathways Involving 2,4,6-Trinitromesitylene Precursors and Derivatives

The synthesis of 2,4,6-trinitromesitylene is not only an end in itself but also a crucial step in the production of other important chemical compounds.

The primary precursor for 2,4,6-trinitromesitylene is mesitylene. However, the trinitro compound itself serves as a key starting material for the synthesis of 2,4,6-triaminomesitylene. This transformation is typically achieved through the reduction of the nitro groups. nih.govpsu.edu Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) is a common and efficient method for this reduction. nih.gov

The resulting 2,4,6-triaminomesitylene is a valuable building block in various fields, including the synthesis of novel energetic materials and in supramolecular chemistry. google.com For instance, it is a precursor for the synthesis of trimethylphloroglucinol.

Interactive Table: Catalytic Hydrogenation of 2,4,6-Trinitromesitylene

| Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Product | Yield (%) |

| 1% Pd/Sibunit | Methanol (B129727) | 50-55 | 0.5 | 2,4,6-Triaminomesitylene (as sulfuric acid salt) | 97 |

Data adapted from a comparative study on the synthesis of sym-triaminobenzene homologues. nih.gov

Furthermore, attempts have been made to synthesize derivatives of 2,4,6-trinitromesitylene by oxidizing its methyl groups to carboxylic acids, although this has proven to be challenging due to the sterically hindered nature of the molecule. psu.edu

Multi-Step Conversions Leading to 2,4,6-Trinitromesitylene

While 2,4,6-trinitromesitylene is typically formed in a direct nitration process, it is a critical building block in several multi-step synthetic sequences. The initial step in these sequences is the synthesis of 2,4,6-trinitromesitylene itself, which then serves as a precursor for a variety of functionalized molecules.

The primary synthesis involves the nitration of mesitylene (1,3,5-trimethylbenzene). nih.govgoogle.com A common method employs a mixture of fuming nitric acid and concentrated sulfuric acid under controlled temperature conditions, typically below 10°C, to achieve trinitration of the mesitylene ring. google.comgoogle.com Continuous-flow processes using microreactors have also been developed, allowing for high yield and purity with significantly reduced reaction times compared to traditional batch methods. researchgate.net

Once synthesized, 2,4,6-trinitromesitylene becomes the starting material for further transformations. A prominent multi-step pathway is its reduction to 2,4,6-triaminomesitylene. This conversion is most effectively achieved through catalytic hydrogenation. Various catalysts and conditions have been explored for this reduction, with palladium (Pd) and copper (Cu) based systems showing high efficacy. nih.govcatalysis.ru For instance, studies have demonstrated the successful hydrogenation of 2,4,6-trinitromesitylene over Pd/Sibunit or Cu-Al mixed oxide catalysts, yielding 2,4,6-triaminomesitylene, which is often isolated as a stable sulfuric acid salt. nih.govcatalysis.runih.gov

These triamino derivatives are valuable intermediates themselves. For example, they can undergo hydrolysis to produce phloroglucinol (B13840) derivatives. nih.govcatalysis.ruthieme-connect.com The hydrolysis of 2,4,6-triaminomesitylene sulfate (B86663) salt yields 2,4,6-trimethylphloroglucinol. nih.govnih.gov This nitration-hydrogenation-hydrolysis sequence represents a comprehensive multi-step strategy for converting simple aromatic hydrocarbons like mesitylene into highly functionalized polyphenols.

Another example of a multi-step conversion involves the reduction of 2,4,6-trinitromesitylene using hydrazine (B178648) hydrate (B1144303) as the reducing agent, followed by acylation of the resulting 2,4,6-triaminomesitylene to produce N,N,N-triacyl-2,4,6-trimethylbenzene-1,3,5-triamines. google.com

| Substrate | Catalyst | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2,4,6-Trinitromesitylene | 1% Pd/Sibunit | Methanol/Toluene (B28343), 50-55°C, 0.5 MPa H₂ | 2,4,6-Triaminomesitylene (as sulfate salt) | 97 | nih.govnih.gov |

| 2,4,6-Trinitrotoluene (B92697) | 1% Pd/Sibunit | Methanol, 50-55°C, 0.5 MPa H₂ | 2,4,6-Triaminotoluene (B1203909) (as sulfate salt) | 98 | nih.gov |

| 2,4,6-Trinitroxylene | 1% Pd/Sibunit | Methanol, 50-55°C, 0.5 MPa H₂ | 2,4,6-Triaminoxylene (as sulfate salt) | 91 | nih.gov |

| 2,4,6-Trinitromesitylene | Cu-Al mixed oxides | Methanol, Flow reactor | 2,4,6-Triaminomesitylene | High | catalysis.ruthieme-connect.com |

Regioselective Nitration Strategies for Mesitylene Derivatives

Regioselectivity is a critical aspect of the synthesis of substituted nitroaromatics. In the case of unsubstituted mesitylene, its high symmetry means that all three available aromatic positions (2, 4, and 6) are equivalent. This inherent characteristic simplifies its nitration, as the reaction proceeds regioselectively to yield a single product, 2,4,6-trinitromesitylene, without the formation of isomers.

The challenge in regioselectivity arises when dealing with already substituted mesitylene derivatives. A notable example is the nitration of 2-bromomesitylene (B157001). The direct nitration of this compound can lead to a mixture of products, including the desired 2-bromo-4,6-dinitromesitylene, as well as undesirable by-products such as 2,4,6-trinitromesitylene and 2,4-dibromo-6-nitromesitylene. google.com The formation of 2,4,6-trinitromesitylene in this case occurs through a competing reaction pathway where the bromine atom is displaced by a nitro group (ipso-substitution) or via a debromination-nitration sequence. google.com

Advanced preparative strategies focus on controlling the reaction conditions to maximize the yield of the desired product while suppressing the formation of by-products. For the nitration of 2-bromomesitylene, a method has been developed that significantly improves regioselectivity. google.com This strategy involves first mixing the 2-bromomesitylene with fuming sulfuric acid at a controlled temperature (10-20°C), followed by the careful addition of nitric acid. google.com This specific order of reagent addition and temperature control helps to minimize the bromine-transfer process and other side reactions, leading to a much purer 2-bromo-4,6-dinitromesitylene product. google.com

Furthermore, research into more environmentally benign nitration methods has explored co-acid-free systems. Studies on the nitration of mesitylene and other aromatics have been conducted using aqueous nitric acid alone. frontiersin.orgfrontiersin.org These methods investigate variables such as acid concentration and non-traditional activation methods like ultrasound and microwave irradiation to optimize reaction conditions. frontiersin.orgfrontiersin.orgresearchgate.net While much of this work focuses on achieving selective mono-nitration, the principles discovered for controlling reactivity and selectivity are fundamental to developing more advanced and regioselective strategies for producing polysubstituted derivatives.

Advanced Analytical and Spectroscopic Characterization of 2,4,6 Trinitromesitylene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 2,4,6-Trinitromesitylene

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. core.ac.ukresearchgate.net For 2,4,6-trinitromesitylene, both ¹H and ¹³C NMR spectroscopy are employed to confirm the molecular structure.

In ¹H NMR spectra, the symmetrical nature of 2,4,6-trinitromesitylene results in a simplified spectrum. The protons of the three methyl groups are chemically equivalent, typically producing a single, sharp resonance. The strong electron-withdrawing effect of the three nitro groups deshields the methyl protons, causing their signal to appear at a lower field (higher chemical shift) than what is observed for the methyl protons of mesitylene (B46885) itself. researchgate.net

¹³C NMR spectroscopy provides further structural confirmation by identifying the carbon framework of the molecule. The spectrum will show distinct signals for the methyl carbons and the aromatic carbons. Due to the molecule's symmetry, only one signal is expected for the three equivalent methyl carbons and one signal for the three equivalent aromatic carbons bonded to the methyl groups. The three aromatic carbons bonded to the nitro groups will also be equivalent and produce a single signal. The chemical shifts of the aromatic carbons are significantly influenced by the attached nitro and methyl groups. nih.gov

Table 1: Representative NMR Data for 2,4,6-Trinitromesitylene

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~2.5 | Singlet | -CH₃ |

| ¹³C | ~20 | Quartet | -CH₃ |

| ¹³C | ~130-150 | Singlet | Aromatic C-CH₃ / C-NO₂ |

Note: Specific chemical shifts can vary depending on the solvent and instrument used.

Mass Spectrometry Techniques in the Analysis of 2,4,6-Trinitromesitylene and its Transformation Products

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. libretexts.org For 2,4,6-trinitromesitylene, techniques such as electron impact (EI) mass spectrometry are commonly used. researchgate.net

In the mass spectrum of 2,4,6-trinitromesitylene, the molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (255.18 g/mol ). nih.gov The fragmentation of 2,4,6-trinitromesitylene under EI conditions is characterized by the cleavage of the C-NO₂ bonds, which are relatively weak. researchgate.net This leads to the observation of fragment ions corresponding to the loss of one or more nitro groups. The presence of adjacent methyl and nitro groups can also lead to "ortho effect" fragmentation sequences, which are important in interpreting the mass spectra of such compounds. researchgate.net The analysis of these fragmentation pathways provides valuable information for confirming the identity of the compound and for studying its decomposition products.

Transformation products of 2,4,6-trinitromesitylene, such as those formed during reduction reactions to produce aminotoluenes, can also be effectively analyzed by mass spectrometry. nih.gov Techniques like gas chromatography-mass spectrometry (GC-MS) are particularly useful for separating and identifying these products in a reaction mixture. google.com

Table 2: Common Fragment Ions in the Mass Spectrum of 2,4,6-Trinitromesitylene

| m/z | Proposed Fragment |

| 255 | [M]⁺ (Molecular Ion) |

| 238 | [M - OH]⁺ |

| 209 | [M - NO₂]⁺ |

| 163 | [M - 2NO₂]⁺ |

| 117 | [M - 3NO₂]⁺ |

Note: The relative intensities of these fragments can vary based on the ionization conditions.

X-ray Crystallography for Solid-State Structural Determination of 2,4,6-Trinitromesitylene

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and intermolecular interactions. For 2,4,6-trinitromesitylene, single-crystal X-ray diffraction studies have revealed detailed structural information. researchgate.netepa.gov

The crystal structure of 2,4,6-trinitromesitylene shows that the molecule belongs to the triclinic crystal system with the space group P-1. researchgate.net Despite the high molecular symmetry, the crystal packing exhibits low symmetry. scispace.com The benzene (B151609) ring is essentially planar, but the nitro groups are typically twisted out of the plane of the ring due to steric hindrance from the adjacent methyl groups. This twisting influences the electronic properties and reactivity of the molecule. The precise bond lengths and angles determined by X-ray crystallography are crucial for theoretical calculations and for understanding the structure-property relationships of this compound.

Table 3: Selected Crystallographic Data for 2,4,6-Trinitromesitylene

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | Value |

| β (°) | Value |

| γ (°) | Value |

| Volume (ų) | Value |

| Z | Value |

Note: Specific cell parameters would be obtained from the cited crystallographic studies. researchgate.net

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Molecular Signature Analysis of 2,4,6-Trinitromesitylene

Vibrational and electronic spectroscopy provide characteristic "fingerprints" of molecules, allowing for their identification and the study of their electronic structure.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. The IR spectrum of 2,4,6-trinitromesitylene displays characteristic absorption bands corresponding to its functional groups. researchgate.net The most prominent features are the strong symmetric and asymmetric stretching vibrations of the nitro groups (NO₂), which typically appear in the regions of 1350-1390 cm⁻¹ and 1520-1560 cm⁻¹, respectively. Other significant absorptions include the C-H stretching vibrations of the methyl groups and the aromatic ring, as well as C=C stretching vibrations of the benzene ring. These spectral features are highly useful for confirming the presence of the key functional groups in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. up.ac.za The UV-Vis spectrum of 2,4,6-trinitromesitylene in a suitable solvent, such as dimethylformamide, shows absorption maxima that are characteristic of the chromophoric system. biointerfaceresearch.com The presence of the nitro groups, which are strong chromophores, and the aromatic ring leads to distinct absorption bands. The positions and intensities of these bands can be influenced by the solvent and the substitution pattern on the benzene ring.

Table 4: Key Spectroscopic Data for 2,4,6-Trinitromesitylene

| Spectroscopy | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |

| IR | ~1530 | Asymmetric NO₂ stretch |

| IR | ~1370 | Symmetric NO₂ stretch |

| IR | ~2950-3000 | C-H stretch (methyl) |

| UV-Vis | λmax1 | π → π* transition |

| UV-Vis | λmax2 | n → π* transition |

Note: Specific absorption maxima can vary depending on the experimental conditions.

Chromatographic Methods for Separation and Quantification of 2,4,6-Trinitromesitylene in Research Matrices

Chromatographic techniques are essential for the separation, identification, and quantification of 2,4,6-trinitromesitylene in complex mixtures, such as those encountered in synthesis reaction monitoring or environmental analysis. mdpi.commdpi.com

Gas Chromatography (GC): GC is a suitable method for the analysis of volatile and thermally stable compounds like 2,4,6-trinitromesitylene. When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both separation and identification. google.comnih.gov The retention time of 2,4,6-trinitromesitylene on a specific GC column under defined conditions is a characteristic parameter that aids in its identification.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are not sufficiently volatile or stable for GC analysis. chemmethod.com Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is commonly employed for the separation of nitroaromatic compounds. osti.gov A study on the hydrogenation of 2,4,6-trinitrotoluene (B92697) and its homologues, including 2,4,6-trinitromesitylene, utilized HPLC with a Hypersil ODS column and a water/acetonitrile mobile phase gradient for analysis. nih.govresearchgate.net The use of a UV detector allows for the sensitive detection and quantification of the compound based on its characteristic absorption.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has also emerged as a highly sensitive and selective method for the analysis of related compounds like 2,4,6-trinitrotoluene and its metabolites, and similar principles can be applied to 2,4,6-trinitromesitylene. nih.gov

Table 5: Illustrative Chromatographic Conditions for 2,4,6-Trinitromesitylene Analysis

| Technique | Column | Mobile Phase/Carrier Gas | Detection |

| GC | Capillary column (e.g., DB-5) | Helium | Flame Ionization (FID) or Mass Spectrometry (MS) |

| HPLC | C18 (e.g., Hypersil ODS) | Acetonitrile/Water gradient | UV (e.g., 254 nm) or Diode Array (DAD) |

Theoretical and Computational Studies on 2,4,6 Trinitromesitylene

Density Functional Theory (DFT) Applications in 2,4,6-Trinitromesitylene Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has proven to be a valuable computational tool for elucidating the electronic structure and molecular geometry of 2,4,6-trinitromesitylene (TNM). epa.gov DFT calculations, specifically using the B3LYP functional, have been employed to optimize the structure of TNM and calculate its vibrational frequencies. epa.govresearchgate.net The results of these calculations show a strong correlation with experimental data obtained from single-crystal X-ray crystallography, confirming the accuracy of the theoretical models. epa.govresearchgate.net

The optimized geometry reveals key structural features of the TNM molecule. Due to steric hindrance between the bulky nitro groups and the adjacent methyl groups, the nitro groups are twisted out of the plane of the benzene (B151609) ring. This distortion from planarity has significant implications for the molecule's electronic properties and stability. The electron-withdrawing nature of the three nitro groups significantly influences the electron density distribution of the benzene ring, making it susceptible to nucleophilic attack.

Table 4.1.1: Calculated Geometrical Parameters for 2,4,6-Trinitromesitylene using DFT (B3LYP)

| Parameter | Calculated Value | Experimental Value | Reference |

| Crystal System | - | Triclinic | researchgate.net |

| Space Group | - | P-1 | researchgate.net |

| C-N Bond Length (average) | Varies | Varies | researchgate.net |

| C-C (ring) Bond Length (average) | Varies | Varies | researchgate.net |

| O-N-O Bond Angle (average) | Varies | Varies | researchgate.net |

| Dihedral Angle (NO2 vs. Ring) | Varies | Varies | researchgate.net |

Note: Specific calculated and experimental values for bond lengths and angles can vary slightly between different studies and computational methods.

Molecular Dynamics Simulations for Investigating Intermolecular Interactions and Crystalline Packing of 2,4,6-Trinitromesitylene

Molecular dynamics (MD) simulations offer a powerful approach to understanding the complex intermolecular interactions and crystalline packing of 2,4,6-trinitromesitylene. While specific MD studies focusing solely on TNM are not extensively detailed in the provided results, the principles of MD simulations in similar energetic materials provide a strong framework for understanding its behavior.

The crystal structure of TNM has been experimentally determined to be triclinic with the space group P-1. researchgate.net MD simulations can be used to model this known crystal structure and investigate its properties, such as lattice energy and stability at different temperatures and pressures. These simulations can also predict how the crystal might behave under external stimuli, which is crucial for understanding its properties.

Quantum Chemical Prediction of Reactivity and Stability Profiles for 2,4,6-Trinitromesitylene Analogs

Quantum chemical methods are instrumental in predicting the reactivity and stability of analogs of 2,4,6-trinitromesitylene. scienceopen.com By systematically modifying the structure of TNM and calculating various quantum chemical descriptors, researchers can gain insights into how these changes affect the molecule's properties.

For instance, the introduction or removal of methyl groups or the alteration of the number and position of nitro groups can significantly impact the molecule's electronic structure, and consequently, its reactivity and stability. DFT calculations can be used to determine key parameters such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and reactivity; a larger gap generally corresponds to higher stability and lower reactivity.

Furthermore, bond dissociation energies (BDE) can be calculated to predict the thermal stability of TNM analogs. The weakest bond in the molecule is often the C-NO2 bond, and its BDE is a key factor in determining the initiation of decomposition. By comparing the BDEs of different analogs, a relative ranking of their thermal stability can be established. Such theoretical predictions are invaluable for designing new energetic materials with tailored properties.

Computational Validation of Spectroscopic Data for 2,4,6-Trinitromesitylene

Computational methods, particularly DFT, are widely used to validate and interpret experimental spectroscopic data for 2,4,6-trinitromesitylene. researchgate.net Theoretical calculations of vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts can be compared with experimental measurements to confirm the molecular structure and aid in the assignment of spectral features.

For example, DFT calculations can predict the vibrational modes of the TNM molecule, including the characteristic stretching and bending frequencies of the nitro groups, the C-H bonds of the methyl groups, and the aromatic ring vibrations. researchgate.net By comparing the calculated spectrum with the experimental FT-IR spectrum, a detailed assignment of the observed absorption bands can be made. researchgate.net This process helps to confirm the optimized molecular geometry and provides a deeper understanding of the molecule's vibrational dynamics.

Similarly, computational methods can predict the 1H and 13C NMR chemical shifts of TNM. These predictions are based on the calculated electron density distribution around the different nuclei in the molecule. The agreement between the calculated and experimental NMR spectra provides strong evidence for the correctness of the proposed structure. researchgate.net Any discrepancies can point to specific structural features or intermolecular interactions that may not have been fully accounted for in the computational model.

Reaction Mechanisms and Chemical Reactivity of 2,4,6 Trinitromesitylene

Nitro Group Reduction in 2,4,6-Trinitromesitylene

The electron-withdrawing nature of the three nitro groups makes them susceptible to reduction, a key transformation in the synthesis of various derivatives.

The most prominent reduction reaction of 2,4,6-trinitromesitylene is its catalytic hydrogenation to form 2,4,6-triaminomesitylene. This process is typically carried out using a catalyst, such as palladium on carbon (Pd/C) or a palladium-on-Sibunit catalyst, in the presence of hydrogen gas. researchgate.netnih.govnih.gov The reaction involves the transfer of hydrogen atoms to the nitro groups, which are progressively reduced to amino groups. This transformation proceeds through intermediate species like nitroso and hydroxylamine (B1172632) derivatives before yielding the final triamino product.

Studies have shown that a 1% Pd/Sibunit catalyst is particularly effective, leading to a shorter reaction time and a high yield of 2,4,6-triaminomesitylene, which can be isolated as a sulfuric acid salt in yields as high as 97%. researchgate.netnih.govnih.gov The hydrogenation is often conducted in a solvent such as methanol (B129727) or a mixture of methanol and toluene (B28343) at temperatures between 50 and 55°C and a pressure of 0.5 MPa. researchgate.netnih.govnih.gov The methyl groups on the benzene (B151609) ring play a role in stabilizing the reaction intermediates, contributing to the high yield of the triamino product. Other catalysts, like Raney nickel, have also been employed for this reduction. google.com

Table 1: Catalytic Hydrogenation of 2,4,6-Trinitromesitylene

| Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1% Pd/Sibunit | Methanol/Toluene | 50-55 | 0.5 | 2,4,6-Triaminomesitylene | 97 | researchgate.netnih.govnih.gov |

| 5% Pt on carbon | Ethanol (B145695) | Room Temperature | 40 psi | 1,3-Diamino-5-nitro-2,4,6-trimethylbenzene | - | psu.edupsu.edu |

| Ni catalyst | - | 90-170 | 1-3 | 2,4,6-Trimethylaniline (B148799) | 95-96 | google.com |

While the complete reduction to 2,4,6-triaminomesitylene is common, alternative reduction pathways and selective transformations of the nitro groups are also possible. Due to the symmetrical nature of 2,4,6-trinitromesitylene, all its nitro groups are chemically equivalent, meaning the reduction of any one of them will result in the same initial product. stackexchange.com

Under controlled conditions, it is possible to achieve partial reduction. For instance, using a 5% platinum on carbon catalyst in ethanol under hydrogen pressure, 2,4,6-trinitromesitylene can be partially reduced to 1,3-diamino-5-nitro-2,4,6-trimethylbenzene. psu.edupsu.edu The choice of reducing agent and reaction conditions can influence the final product. For example, sodium borohydride (B1222165) in the presence of copper(II) acetate (B1210297) has been used to reduce trinitromesitylene to the triamine. psu.edu

Nucleophilic Aromatic Substitution Reactions of 2,4,6-Trinitromesitylene

The electron-deficient nature of the aromatic ring in 2,4,6-trinitromesitylene, caused by the strong electron-withdrawing nitro groups, makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orgmasterorganicchemistry.com In these reactions, a nucleophile attacks the aromatic ring, displacing one of the substituents, typically a nitro group, although a halide would be a more common leaving group in other SNAr reactions. libretexts.org

The presence of three nitro groups significantly activates the ring towards nucleophilic attack. masterorganicchemistry.com Strong bases can facilitate the substitution of a nitro group by a nucleophile. The reaction proceeds through a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.org The stability of this intermediate is enhanced by the presence of the electron-withdrawing nitro groups at the ortho and para positions relative to the point of attack. wikipedia.orglibretexts.org

Hydrolytic Transformations of 2,4,6-Trinitromesitylene

Under certain conditions, 2,4,6-trinitromesitylene can undergo hydrolytic transformations. Hydrolysis under acidic or basic conditions can lead to the formation of polyphenolic compounds. A key application of this reactivity is the hydrolysis of the sulfuric acid salt of 2,4,6-triaminomesitylene, which is derived from the hydrogenation of 2,4,6-trinitromesitylene. This hydrolysis yields 2,4,6-trimethylphloroglucinol. researchgate.netnih.govnih.gov The process is typically carried out in aqueous sodium sulfite (B76179) at temperatures ranging from 60 to 100°C for 14 to 35 hours, resulting in yields of 75-82%.

Pathways of Thermal and Oxidative Degradation of 2,4,6-Trinitromesitylene

The thermal stability of 2,4,6-trinitromesitylene has been a subject of study, particularly in the context of its use as an explosive. Research indicates that it possesses high heat-resistant ability. researchgate.net The thermal decomposition of nitroarenes is complex. In related compounds like 2,4,6-trinitrotoluene (B92697) (TNT), the decomposition mechanism below approximately 770°C is dominated by the oxidation of the methyl group, while above this temperature, the cleavage of the C-NO₂ bond (homolysis) becomes the dominant initiation process. researchgate.net For 2,4,6-trinitromesitylene, the presence of three methyl groups likely influences its decomposition pathways. Studies on a homologous series of nitroarenes have shown that increasing the number of methyl groups can, in some cases, increase thermal stability in the condensed phase, an effect potentially related to crystal packing more than molecular structure. uri.edu However, in solution, increasing substitution generally decreases thermal stability. uri.edu

Oxidative degradation pathways for 2,4,6-trinitromesitylene are less specifically detailed in the provided search results. However, research on the microbial degradation of the related compound 2,4,6-trinitrotoluene (TNT) offers some insights. Microorganisms can metabolize TNT through the removal of a nitro group and oxygenation of the aromatic ring, leading to the formation of intermediates like 3-methyl-4,6-dinitrocatechol. nih.gov This suggests that similar oxidative pathways involving denitration and ring hydroxylation could be relevant for the biodegradation of 2,4,6-trinitromesitylene in certain environments.

Reactivity in Diverse Chemical Environments

The reactivity of 2,4,6-trinitromesitylene can be influenced by its chemical environment. In acidic environments, such as the mixed acid (HNO₃/H₂SO₄) used for its synthesis, the compound is stable. In the presence of strong bases, as mentioned, it can undergo nucleophilic aromatic substitution. The choice of solvent can also affect its reactions. For instance, polar aprotic solvents can stabilize transition states in nitration reactions, while nonpolar solvents can reduce reaction rates.

Furthermore, 2,4,6-trinitromesitylene can be used as a component in explosive mixtures. For example, its melting point can be lowered by mixing it with 2,4,6-trinitrotoluene (TNT) or picric acid, allowing the resulting mixture to be used as an explosive binder for other compounds like RDX and HMX. google.com This highlights its reactivity and compatibility within a matrix of other energetic materials.

Advanced Material Applications Derived from 2,4,6 Trinitromesitylene

2,4,6-Trinitromesitylene as a Synthetic Synthon for Complex Organic Architectures

2,4,6-Trinitromesitylene serves as a versatile precursor, or synthon, in the synthesis of more complex organic molecules. The presence of multiple nitro groups, which are strongly electron-withdrawing, makes the aromatic ring susceptible to certain types of chemical transformations.

One of the primary reactions it undergoes is the reduction of its nitro groups. Through catalytic hydrogenation, typically using a palladium catalyst, the three nitro groups can be converted into amino groups to form 2,4,6-triaminomesitylene. nih.govresearchgate.net This triamine derivative is a valuable building block for synthesizing various compounds, including dyes and pigments. nih.gov The general transformation is depicted below:

Reduction Reaction: 2,4,6-Trinitromesitylene → 2,4,6-Triaminomesitylene

Furthermore, the nitro groups on the 2,4,6-trinitromesitylene ring can be replaced by other functional groups through nucleophilic aromatic substitution reactions under specific conditions. This allows for the introduction of a variety of functionalities, leading to the creation of diverse and complex molecular architectures.

Another significant synthetic application is the hydrolysis of its derivatives. For instance, the hydrolysis of 2,4,6-triaminomesitylene, produced from the reduction of 2,4,6-trinitromesitylene, can yield 2,4,6-trimethylphloroglucinol, a polyphenol. nih.gov This highlights the role of 2,4,6-trinitromesitylene as a starting material for producing compounds with varied functional groups.

The structural features of 2,4,6-trinitromesitylene have also made it a subject of study in supramolecular chemistry, where its low-symmetry crystal structure is of interest. acs.orgresearchgate.net

Investigation of 2,4,6-Trinitromesitylene in High-Performance Materials Development

The inherent properties of 2,4,6-trinitromesitylene have led to its investigation for use in high-performance materials, particularly in the realm of energetic materials. Its high thermal stability is a key characteristic, making it a candidate for applications that require materials capable of withstanding high temperatures without decomposing.

While not as commonly utilized as 2,4,6-trinitrotoluene (B92697) (TNT), 2,4,6-trinitromesitylene has been studied for its explosive properties. Research suggests it may offer advantageous characteristics for certain explosive applications. Its structure, similar to other nitroaromatic compounds, facilitates comparative studies on properties like detonation velocity and sensitivity. The presence of three methyl groups contributes to its stability.

In one application, it has been discovered that by mixing 2,4,6-trinitromesitylene with compounds like 2,4,6-trinitrotoluene (TNT) or picric acid, the melting point of the resulting mixture is lowered. google.com This mixture can then be used as an explosive binder for other high explosives such as RDX or HMX, along with aluminum dust, to create high-temperature explosive systems. google.com

Optoelectronic Material Design Utilizing 2,4,6-Trinitromesitylene Scaffolds

The electron-deficient nature of the 2,4,6-trinitromesitylene aromatic ring, a consequence of the three strongly electron-withdrawing nitro groups, makes it a candidate for applications in optoelectronic materials. This property facilitates the formation of charge-transfer complexes. When combined with electron-rich donor molecules, 2,4,6-trinitromesitylene can act as an electron acceptor, leading to the creation of materials with interesting electronic and optical properties. These properties are crucial for applications in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Research into derivatives of 2,4,6-trinitromesitylene has also explored their potential for nonlinear optical (NLO) applications. By strategically modifying the molecular structure, it is possible to design materials that exhibit a strong NLO response, which is essential for technologies like optical switching and frequency conversion.

Polymer Chemistry Applications Involving 2,4,6-Trinitromesitylene and its Derivatives

The derivatives of 2,4,6-trinitromesitylene play a significant role in polymer chemistry. As previously mentioned, the reduction of 2,4,6-trinitromesitylene yields 2,4,6-triaminomesitylene. nih.govresearchgate.net This triamine can function as a monomer in the synthesis of various polymers. For instance, it can be reacted with dianhydrides to form polyimides or with diacyl chlorides to form polyamides. The resulting polymers often exhibit high thermal stability and specific mechanical properties.

The trifunctional nature of 2,4,6-triaminomesitylene allows for the formation of cross-linked polymer networks. This cross-linking can lead to materials with enhanced rigidity, thermal resistance, and chemical stability. However, the presence of triamine derivatives as impurities in the synthesis of difunctional monomers can be problematic, as they can act as crosslinkers and alter the intended polymer structure. google.com Conversely, monofunctional amine impurities can act as chain terminators. google.com

An example of its derivative being used in polymer synthesis is in the preparation of fluorinated polymers. While not directly from 2,4,6-trinitromesitylene, the related compound 2-bromo-4,6-dinitromesitylene can be used to synthesize monomers for such polymers.

Comparative Analysis of 2,4,6-Trinitromesitylene with Other Polynitroaromatic Compounds in Material Science Contexts

In the field of materials science, particularly for energetic materials, it is common to compare the properties of different polynitroaromatic compounds.

2,4,6-Trinitromesitylene vs. 2,4,6-Trinitrotoluene (TNT)

A key difference between 2,4,6-trinitromesitylene and TNT lies in their thermal stability. The presence of three methyl groups in 2,4,6-trinitromesitylene, compared to the single methyl group in TNT, is thought to enhance its molecular symmetry and crystal packing, leading to superior thermal stability. For example, the melting point of 2,4,6-trinitromesitylene is significantly higher than that of TNT. However, the additional methyl groups in 2,4,6-trinitromesitylene can also lead to increased steric hindrance, which can affect its reactivity and packing density compared to TNT.

2,4,6-Trinitromesitylene vs. Other Polynitroaromatics

When compared to other polynitroaromatic compounds, the properties of 2,4,6-trinitromesitylene are influenced by the number and type of substituent groups on the aromatic ring. For instance, increasing the number of nitro groups generally decreases thermal stability. researchgate.net The nature of the non-nitro substituents also plays a crucial role.

The following table provides a comparative overview of some key properties of 2,4,6-trinitromesitylene and other related polynitroaromatic compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2,4,6-Trinitromesitylene | C₉H₉N₃O₆ | 255.19 | 235 |

| 2,4,6-Trinitrotoluene (TNT) | C₇H₅N₃O₆ | 227.13 | 80.7 |

| 1,3,5-Trinitrobenzene (TNB) | C₆H₃N₃O₆ | 213.11 | 122.5 |

| 2,4,6-Trinitroxylene (TNX) | C₈H₇N₃O₆ | 241.16 | 182 |

| Picric Acid | C₆H₃N₃O₇ | 229.10 | 122.5 |

Table 1: Comparison of Physical Properties of Polynitroaromatic Compounds

This comparative analysis is essential for selecting the most appropriate material for a specific application, balancing factors such as energetic performance, stability, and sensitivity.

Environmental Fate and Remediation Research of Nitroaromatic Compounds General Principles Applicable to 2,4,6 Trinitromesitylene As a Representative Compound

Biochemical Degradation Pathways for Nitroaromatic Compounds

The biodegradation of highly nitrated aromatic compounds like 2,4,6-Trinitromesitylene is a complex process that microorganisms have evolved to handle, often through cometabolism rather than using the compound as a sole carbon source. uclouvain.be These pathways can be broadly categorized into reductive and oxidative transformations, undertaken by a diverse range of bacteria and fungi.

Under aerobic conditions, many microorganisms initiate degradation by reducing the nitro groups to nitroso, hydroxylamino, and ultimately amino groups. nih.gov However, the condensation of hydroxylamine (B1172632) intermediates can lead to the formation of highly recalcitrant azoxy compounds. nih.govnih.gov Some specialized bacteria and fungi can utilize nitroaromatic compounds as a nitrogen source by eliminating the nitro groups as nitrite (B80452). nih.govnih.gov For example, research on the closely related compound 2,4,6-trinitrotoluene (B92697) (TNT) has shown that Pseudomonas aeruginosa can reduce it, leading to metabolites like 2,4-dinitrotoluene (B133949) (2,4-DNT) and 4-aminodinitrotoluene (4-ADNT), with a corresponding release of nitrite into the medium. scielo.brcshg.org.cy

Anaerobic degradation pathways are often more effective for highly nitrated compounds. In the absence of oxygen, various anaerobic bacteria can completely reduce all three nitro groups. Genera such as Desulfovibrio and Clostridium have been shown to reduce TNT to 2,4,6-triaminotoluene (B1203909) (TAT). nih.govnih.gov While the subsequent steps for complete mineralization of TAT are not fully elucidated, this initial reduction is a critical detoxification step. nih.gov

Fungi, particularly white-rot fungi like Phanerochaete chrysosporium, possess powerful extracellular ligninolytic enzyme systems, including lignin (B12514952) peroxidases and manganese peroxidases, that can mineralize TNT. nih.gov These enzymes generate highly reactive radicals that non-specifically attack the pollutant, converting it into reduced intermediates that are then further degraded. nih.gov

Table 1: Examples of Microorganisms and Pathways for Nitroaromatic Degradation

| Microorganism Type | Representative Species | Degradation Conditions | Key Pathway/Enzymes | Typical Metabolites |

|---|---|---|---|---|

| Aerobic Bacteria | Pseudomonas sp. | Aerobic | Nitroreductases | Aminodinitrotoluenes, Dinitrotoluenes |

| Anaerobic Bacteria | Clostridium sp., Desulfovibrio sp. | Anaerobic | Nitroreductases | Triaminotoluene (TAT) |

| Fungi (White-Rot) | Phanerochaete chrysosporium | Ligninolytic | Lignin Peroxidase, Manganese Peroxidase | Reduced TNT intermediates, Azoxytetranitrotoluenes |

Abiotic Transformation Mechanisms in Environmental Matrices

In addition to biological processes, nitroaromatic compounds can undergo transformation through abiotic mechanisms in soil and water. These processes are primarily driven by chemical reactions such as photolysis and hydrolysis, often influenced by environmental conditions like pH and the presence of other chemical species.

Photolysis is a significant degradation pathway for nitroaromatic compounds present in surface waters or on soil surfaces exposed to sunlight. acs.org Direct photolysis involves the absorption of light energy by the molecule, leading to its decomposition. Studies on nitrobenzene (B124822) and nitrophenols have shown that irradiation with polychromatic light can lead to the formation of various intermediates, including other nitrophenols and nitrosobenzene, and the eventual release of nitrite and nitrate (B79036) ions. nih.govresearchgate.net This indicates that the fundamental nitro-nitrite intramolecular rearrangement is a key degradation mechanism. nih.gov

Hydrolysis can also contribute to the transformation of nitroaromatics, particularly under alkaline conditions. researchgate.netdtic.mil For TNT, increasing the pH above 11 has been shown to cause near-instantaneous removal from solution, though it forms a sequence of unidentified polar compounds. dtic.mil This principle is applied in remediation technologies using alkaline agents like lime. While direct hydrolysis of the nitro groups is one pathway, reactions can also involve the methyl groups. For instance, 2,4,6-triaminomesitylene, the fully reduced analogue of 2,4,6-trinitromesitylene, undergoes hydrolysis to yield 2,4,6-trimethylphloroglucinol. nih.gov

Furthermore, abiotic reduction can occur in anaerobic environments like sediments and aquifers. Reduced chemical species present in these environments, such as ferrous iron (Fe²⁺) in minerals and reduced sulfur compounds, can act as electron donors to reduce the nitro groups of these pollutants. nih.gov Natural organic matter can also facilitate these reductive transformations. nih.gov

Advanced Treatment Technologies for Nitroaromatic Contamination

Due to the persistence and toxicity of nitroaromatic compounds, conventional wastewater and soil treatment methods are often insufficient. This has led to the development of advanced treatment technologies designed to achieve complete mineralization or detoxification of these contaminants.

Advanced Oxidation Processes (AOPs) are a class of technologies that rely on the generation of highly reactive and non-selective hydroxyl radicals (•OH) to oxidize recalcitrant organic pollutants. researchgate.netnih.gov Common AOPs include:

UV/H₂O₂: The photolysis of hydrogen peroxide (H₂O₂) with ultraviolet light generates hydroxyl radicals, proving effective for the complete mineralization of nitroaromatics. nih.gov

Fenton and Photo-Fenton Processes: These methods use a combination of hydrogen peroxide and iron salts (typically Fe²⁺) to produce hydroxyl radicals. The reaction is enhanced by UV light in the photo-Fenton process.

Heterogeneous Photocatalysis: This process, often using titanium dioxide (TiO₂) as a catalyst, utilizes UV light to generate electron-hole pairs, which in turn produce hydroxyl radicals. dss.go.th Research comparing different AOPs for phenol (B47542) degradation in the presence of nitrate found that the TiO₂/UV process yielded the highest degradation rates and, importantly, completely suppressed the formation of toxic nitroaromatic byproducts that were observed with homogeneous AOPs like direct photolysis or H₂O₂/UV under certain conditions. dss.go.thacs.org

Bioremediation involves using microorganisms or plants to degrade or detoxify hazardous materials and is considered an economically feasible and environmentally sound approach. rsc.org Several bioremediation strategies have been successfully applied to sites contaminated with nitroaromatics:

Slurry Reactors: In these systems, contaminated soil is mixed with water and nutrients to create a slurry, optimizing conditions for microbial degradation. Laboratory-scale slurry reactors have demonstrated over 99% removal of TNT from soil (initial concentration 1000 mg/kg) within 25 days. nih.gov

Composting: This involves mixing contaminated soil with organic materials to stimulate microbial activity. Two-phase anaerobic-aerobic composting systems have achieved almost 100% degradation of TNT. umn.edu

Phytoremediation: This approach uses plants to remove, contain, or degrade contaminants in soil and water. It is considered a viable option for sites with low to intermediate levels of contamination. umn.edu

Bioaugmentation and Biostimulation: Bioaugmentation involves introducing specific microorganisms with known degradative capabilities to a contaminated site. Biostimulation involves modifying the environment (e.g., by adding nutrients or electron donors) to encourage the activity of indigenous microorganisms. The addition of biosurfactants like rhamnolipids has been shown to increase the bioavailability of TNT to microbes, resulting in 98% removal from soil over 120 days in an aerated system. muk.ac.ir

Table 2: Comparison of Advanced Treatment Technologies for Nitroaromatic Compounds

| Technology | Principle | Advantages | Disadvantages | Research Finding Example |

|---|---|---|---|---|

| Advanced Oxidation Processes (AOPs) | ||||

| UV/H₂O₂ | Generation of •OH radicals from H₂O₂ photolysis | Effective for complete mineralization | Requires UV light source, chemical input | Can completely mineralize nitrobenzene and nitrophenols in aqueous solutions. nih.gov |

| Heterogeneous Photocatalysis (e.g., TiO₂/UV) | •OH radical generation on a catalyst surface | High degradation rates, can prevent harmful byproducts | Catalyst recovery may be needed, requires UV light | Suppresses the formation of nitrophenol byproducts during phenol degradation. dss.go.thacs.org |

| Bioremediation | ||||

| Slurry Reactor | Optimized microbial degradation in an aqueous slurry | Rapid degradation rates, good process control | Requires excavation, energy intensive | >99% removal of 1000 mg/kg TNT from soil in 25 days. nih.gov |

| Composting | Stimulation of microbial activity in a solid matrix | Lower cost, can treat soil in situ or ex situ | Slower than slurry reactors, potential for leaching | Near 100% degradation of TNT achieved in two-phase anaerobic-aerobic systems. umn.edu |

| Phytoremediation | Use of plants for contaminant removal/degradation | Low cost, aesthetically pleasing, in situ | Slow process, limited by contamination depth and concentration | Effective for low to intermediate contamination levels. umn.edu |

Future Research Directions and Emerging Trends in 2,4,6 Trinitromesitylene Chemistry

Innovations in Green Synthetic Methodologies for Polynitroaromatics

The traditional synthesis of polynitroaromatic compounds, including 2,4,6-trinitromesitylene, often involves harsh reagents and generates significant chemical waste. To address these environmental concerns, researchers are increasingly focusing on the development of green synthetic methodologies. These innovative approaches aim to reduce the environmental impact of polynitroaromatic production by utilizing less hazardous reagents, minimizing waste generation, and improving energy efficiency.

One promising area of research is the use of solid acid catalysts, which can replace corrosive liquid acids like sulfuric acid in nitration reactions. These catalysts are often reusable, reducing waste and operational costs. Additionally, the exploration of solvent-free reaction conditions is gaining traction. By eliminating the need for organic solvents, these methods can significantly reduce volatile organic compound (VOC) emissions.

Another key trend is the development of continuous-flow nitration processes. These systems offer several advantages over traditional batch reactors, including improved heat and mass transfer, enhanced safety, and the potential for process automation and control. The use of microreactors, in particular, has shown great promise for the safe and efficient synthesis of energetic materials.

| Green Synthesis Approach | Potential Benefits |

| Solid Acid Catalysts | Reusable, reduced corrosion and waste |

| Solvent-Free Reactions | Reduced VOC emissions |

| Continuous-Flow Processes | Improved safety, efficiency, and control |

| Novel Nitrating Agents | Increased selectivity, reduced byproducts |

Development of In-Situ and Real-Time Spectroscopic Monitoring of 2,4,6-Trinitromesitylene Reactions

The ability to monitor chemical reactions in real-time is crucial for optimizing reaction conditions, ensuring safety, and maximizing product yield. In the context of 2,4,6-trinitromesitylene synthesis, in-situ and real-time spectroscopic techniques are emerging as powerful tools for reaction monitoring and control. spectroscopyonline.com

Techniques such as Fourier-transform infrared (FTIR) spectroscopy and Raman spectroscopy can provide valuable information about the progress of a reaction by monitoring the disappearance of reactants and the appearance of products. nih.govrsc.org These methods are non-invasive and can be readily integrated into reaction vessels, allowing for continuous monitoring without the need for sample withdrawal. spectroscopyonline.com

The data obtained from in-situ spectroscopic monitoring can be used to develop detailed kinetic models of the nitration process. These models can, in turn, be used to optimize reaction parameters such as temperature, reaction time, and reagent concentrations to achieve the desired product quality and yield. Furthermore, real-time monitoring can provide early warnings of potential safety hazards, such as the accumulation of unstable intermediates.

The development of advanced data analysis techniques, including chemometrics, is further enhancing the capabilities of in-situ spectroscopy. These methods can be used to extract quantitative information from complex spectral data, enabling precise control over the reaction process. The integration of in-situ spectroscopy with automated control systems has the potential to revolutionize the manufacturing of 2,4,6-trinitromesitylene and other polynitroaromatic compounds.

Advancements in Multiscale Computational Modeling for 2,4,6-Trinitromesitylene Systems

Computational modeling has become an indispensable tool in modern chemistry, providing insights into molecular structure, properties, and reactivity that can be difficult to obtain through experimental methods alone. mdpi.comnih.gov In the study of 2,4,6-trinitromesitylene, multiscale computational modeling is playing an increasingly important role in understanding its behavior at different length and time scales. unitn.itelsevier.commdpi.com

At the quantum mechanical level, density functional theory (DFT) calculations can be used to investigate the electronic structure and properties of the 2,4,6-trinitromesitylene molecule. nih.gov These calculations can provide valuable information about bond lengths, bond angles, and vibrational frequencies, which can be compared with experimental data to validate the computational model. epa.gov DFT can also be used to study reaction mechanisms, helping to elucidate the pathways involved in the nitration of mesitylene (B46885).

At the molecular level, molecular dynamics (MD) simulations can be used to study the behavior of 2,4,6-trinitromesitylene in the solid state and in solution. These simulations can provide insights into crystal packing, intermolecular interactions, and transport properties. MD simulations can also be used to predict the mechanical properties of 2,4,6-trinitromesitylene-based materials.

By combining quantum mechanical and molecular mechanical methods, researchers can develop multiscale models that can bridge the gap between the molecular and macroscopic scales. These models can be used to predict the performance of 2,4,6-trinitromesitylene in various applications and to design new materials with tailored properties.

| Modeling Technique | Information Gained |

| Density Functional Theory (DFT) | Electronic structure, molecular properties, reaction mechanisms |

| Molecular Dynamics (MD) | Crystal packing, intermolecular interactions, mechanical properties |

| Multiscale Modeling | Bridging molecular and macroscopic properties |

Exploration of Novel Functional Materials Incorporating 2,4,6-Trinitromesitylene

The unique chemical structure of 2,4,6-trinitromesitylene, with its three nitro groups and three methyl groups attached to a benzene (B151609) ring, makes it an attractive building block for the synthesis of novel functional materials. Researchers are exploring various strategies to incorporate this molecule into polymers, metal-organic frameworks (MOFs), and other advanced materials.

One area of interest is the development of energetic polymers that incorporate 2,4,6-trinitromesitylene moieties. These materials could have applications in propellants and explosives, offering improved performance and stability compared to traditional energetic materials. uni-muenchen.de The presence of the trinitromesitylene unit can increase the density and oxygen balance of the polymer, leading to enhanced energetic output.

Another promising direction is the use of 2,4,6-trinitromesitylene as a ligand for the synthesis of MOFs. researchgate.netnih.gov MOFs are crystalline materials with high porosity and surface area, making them suitable for applications in gas storage, separation, and catalysis. The incorporation of 2,4,6-trinitromesitylene into MOFs could lead to materials with unique energetic and electronic properties.

Furthermore, 2,4,6-trinitromesitylene can serve as a precursor for the synthesis of other functional molecules. For example, reduction of the nitro groups can yield 2,4,6-triaminomesitylene, a versatile building block for the synthesis of dyes, pharmaceuticals, and other specialty chemicals. The exploration of these synthetic transformations opens up new avenues for the utilization of 2,4,6-trinitromesitylene in materials science.

Interdisciplinary Research Synergies in Polynitroaromatic Chemistry

The advancement of polynitroaromatic chemistry is increasingly reliant on interdisciplinary collaborations that bring together expertise from various fields. purdue.edupurdue.edu The complex challenges associated with the synthesis, characterization, and application of compounds like 2,4,6-trinitromesitylene require a multifaceted approach that transcends traditional disciplinary boundaries.

Chemists, materials scientists, physicists, and engineers are working together to develop a deeper understanding of the fundamental properties of polynitroaromatic compounds and to translate this knowledge into practical applications. acs.org For example, collaborations between synthetic chemists and computational modelers are leading to the rational design of new energetic materials with improved performance and safety characteristics.

The synergy between experimentalists and theorists is also crucial for the development of advanced analytical techniques for the characterization of polynitroaromatic compounds. nih.govmdpi.com The combination of experimental data with theoretical calculations can provide a more complete picture of the structure and dynamics of these molecules.

Furthermore, partnerships between academia, industry, and government laboratories are essential for the development and commercialization of new technologies based on polynitroaromatic compounds. dtic.mil These collaborations facilitate the transfer of knowledge and resources, accelerating the pace of innovation in this important field of chemistry. The Purdue Energetics Research Center (PERC) is an example of an interdisciplinary team focused on comprehensive energetic materials research. purdue.edu

Q & A

Basic Research Questions

Q. What thermodynamic properties (e.g., sublimation enthalpy) have been reported for 2,4,6-Trinitromesitylene, and what experimental methodologies are used to determine them?

- Answer : Sublimation enthalpy (ΔsubH) of 2,4,6-Trinitromesitylene is reported as 103.6 ± 1.2 kJ/mol within the temperature range of 319–397 K, measured via calorimetric methods . Standard heats of formation, entropy, and other thermodynamic parameters are derived from comparative studies with structurally similar nitroaromatic compounds like 2,4,6-trinitro-m-xylene (TNX) and 2,4,6-trinitro-m-cresol (TNC). These values are typically validated using differential scanning calorimetry (DSC) and gas-phase equilibrium measurements .

Q. How is the molecular structure of 2,4,6-Trinitromesitylene validated in computational chemistry studies?

- Answer : Computational models, such as density functional theory (DFT), are employed to predict bond angles, nitro group orientations, and electron density distribution. These models are cross-validated with experimental spectroscopic data (e.g., IR, NMR) and crystallographic parameters from related trinitro compounds. For example, studies on triethyl ammonium 2,4,6-trinitrophenoxide highlight the use of DFT to analyze geometric and electronic properties, which can be extrapolated to 2,4,6-Trinitromesitylene .

Advanced Research Questions

Q. What contradictions exist in reported thermodynamic data for 2,4,6-Trinitromesitylene, and how can experimental protocols be optimized to resolve these discrepancies?

- Answer : Variations in sublimation enthalpy measurements (e.g., ±1.2 kJ/mol) arise from differences in experimental setups, such as temperature calibration or sample purity . To address this, researchers should standardize protocols using high-purity samples (>99%) and employ multiple independent methods (e.g., thermogravimetric analysis combined with mass spectrometry) to verify consistency. Cross-laboratory collaborations and metadata analysis can further reduce systematic errors.

Q. How do the thermodynamic properties of 2,4,6-Trinitromesitylene compare to other trinitroaromatic compounds like TNT, and what does this indicate about its stability and reactivity?

- Answer : Comparative studies show that 2,4,6-Trinitromesitylene (TNM) has a higher heat of formation than TNT due to its methyl-substituted aromatic core, which enhances steric stabilization but reduces nitro group reactivity. This structural feature also contributes to its lower sensitivity to impact compared to TNT, making it a candidate for stable energetic formulations. Such comparisons rely on tabulated thermodynamic databases and computational reactivity indices .

Q. What advanced spectroscopic techniques are employed to analyze the decomposition pathways of 2,4,6-Trinitromesitylene under thermal stress?

- Answer : Time-resolved FTIR spectroscopy and gas chromatography-mass spectrometry (GC-MS) are used to identify intermediates like NO2 radicals and aromatic fragments during thermal decomposition. For example, studies on trinitrophenoxide derivatives utilize these techniques to track bond cleavage and recombination events, providing insights into TNM’s decomposition mechanisms .

Methodological Recommendations

- Sublimation Studies : Use vacuum-sealed systems to minimize atmospheric interference.

- Computational Modeling : Combine DFT with molecular dynamics simulations to predict long-term stability under varying conditions.

- Decomposition Analysis : Pair GC-MS with isotopic labeling to trace reaction pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.